

An In-depth Technical Guide to 4-Cyanopyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Formylpyridine-2-carbonitrile**

Cat. No.: **B154140**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanopyridine-2-carbaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this guide combines available information with well-established chemical principles to offer insights into its properties, synthesis, and potential applications.

Nomenclature and Chemical Identity

The compound referred to as "**4-Formylpyridine-2-carbonitrile**" is more precisely named under IUPAC nomenclature based on the priority of its functional groups. The aldehyde group takes precedence over the nitrile group. Therefore, the correct IUPAC name is **4-Cyanopyridine-2-carbaldehyde**.

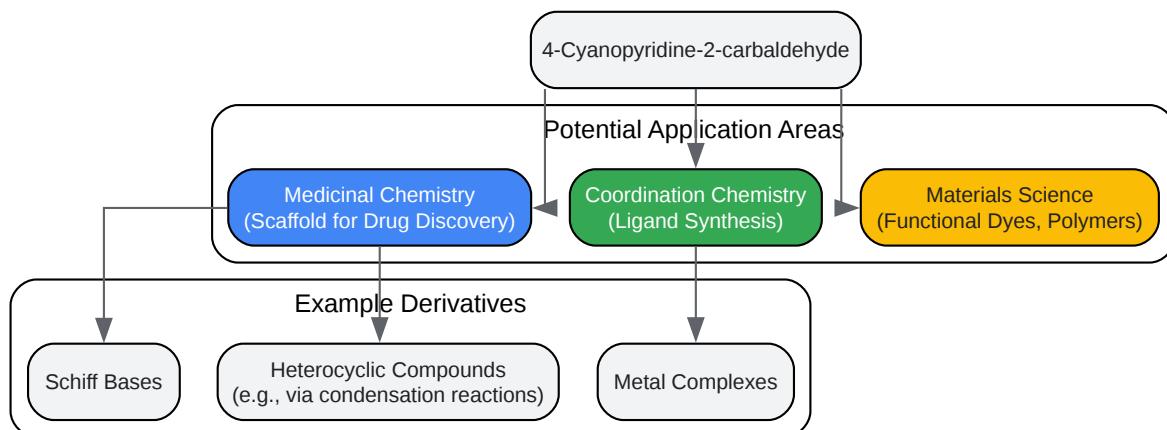
Other synonyms for this compound include **2-Formylisonicotinonitrile** and **2-Formylpyridine-4-carbonitrile**.^[1]

Table 1: Chemical Identifiers for 4-Cyanopyridine-2-carbaldehyde

Identifier	Value
IUPAC Name	4-Cyanopyridine-2-carbaldehyde
CAS Number	116308-38-4[1]
Molecular Formula	C ₇ H ₄ N ₂ O[1]
Molecular Weight	132.12 g/mol [1]
Canonical SMILES	C1=C(C=NC=C1C=O)C#N

Physicochemical Properties

Quantitative data for 4-Cyanopyridine-2-carbaldehyde is sparse in the literature. The following table summarizes the available predicted and experimental data.


Table 2: Physicochemical Properties of 4-Cyanopyridine-2-carbaldehyde

Property	Value	Source
Boiling Point	201.0 ± 20.0 °C (at 760 Torr)	Predicted[1]
Density	1.24 ± 0.1 g/cm ³ (at 20 °C)	Predicted[1]
Flash Point	75.4 ± 21.8 °C	Predicted[1]

Potential Applications and Biological Significance

While no specific biological activities or signaling pathways for 4-Cyanopyridine-2-carbaldehyde have been reported, its structural motifs—a pyridine ring, a cyano group, and an aldehyde group—are present in many biologically active molecules. Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals.[2] The aldehyde function serves as a versatile handle for synthesizing Schiff bases, which are important intermediates in the development of novel ligands and therapeutic agents.[3] The cyano group is a common substituent in enzyme inhibitors and other drug candidates.

Based on these structural features, 4-Cyanopyridine-2-carbaldehyde holds potential as a key building block in several areas of drug discovery and materials science.

[Click to download full resolution via product page](#)

Caption: Potential applications of 4-Cyanopyridine-2-carbaldehyde.

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for 4-Cyanopyridine-2-carbaldehyde is not readily available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridine aldehydes and nitriles. The following protocol is a hypothetical procedure adapted from known transformations.

Proposed Synthesis of 4-Cyanopyridine-2-carbaldehyde from 2-Methylisonicotinonitrile

This proposed two-step synthesis involves the oxidation of the methyl group to an N-oxide, followed by rearrangement to the aldehyde. A similar approach has been documented for the synthesis of other pyridine aldehydes.

Step 1: Synthesis of 2-Methylisonicotinonitrile N-oxide

Materials:

- 2-Methylisonicotinonitrile
- m-Chloroperoxybenzoic acid (m-CPBA)

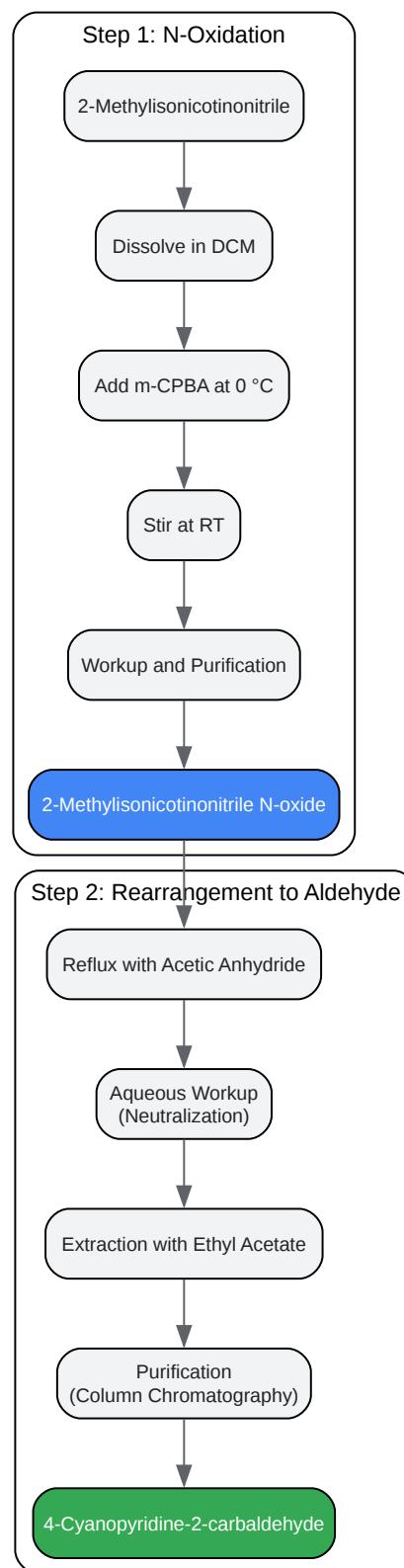
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve 2-methylisonicotinonitrile (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel to yield 2-methylisonicotinonitrile N-oxide.

Step 2: Synthesis of 4-Cyanopyridine-2-carbaldehyde


Materials:

- 2-Methylisonicotinonitrile N-oxide
- Acetic anhydride
- Heating mantle with temperature control
- Reflux condenser
- Sodium carbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Place 2-methylisonicotinonitrile N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
- Add acetic anhydride (5-10 eq) to the flask.
- Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
- Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 times).

- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate 4-Cyanopyridine-2-carbaldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 4-Cyanopyridine-2-carbaldehyde.

Safety and Handling

While specific toxicity data for 4-Cyanopyridine-2-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its functional groups, potential hazards may include skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Cyanopyridine-2-carbaldehyde is a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Although detailed experimental data for this compound is limited, this guide provides a foundational understanding of its properties and a plausible route for its synthesis. Further research into the reactivity and biological activity of this molecule is warranted to fully explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyanopyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154140#iupac-name-for-4-formylpyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com